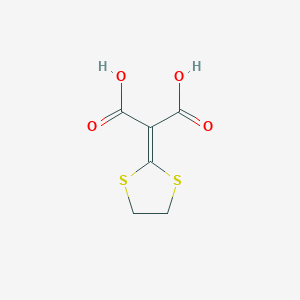
2-(1,3-Dithiolan-2-ylidene)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is an organic compound with the molecular formula C₆H₆O₄S₂ It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the dithiolane ring. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1,3-Dithiolan-2-ylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid involves its interaction with molecular targets through its dithiolane ring. The sulfur atoms in the ring can form strong bonds with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, contributing to its bioactivity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but with a thione group instead of a carboxylic acid.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing in ring size and chemical properties.
2-(1,3-Dithian-2-ylidene)propanedioic acid: Similar structure but with a dithiane ring instead of a dithiolane ring.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is unique due to its specific ring structure and the presence of both sulfur and carboxylic acid functional groups
属性
分子式 |
C6H6O4S2 |
|---|---|
分子量 |
206.2 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H6O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H2,(H,7,8)(H,9,10) |
InChI 键 |
OOXAOGPOOQJTER-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C(C(=O)O)C(=O)O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
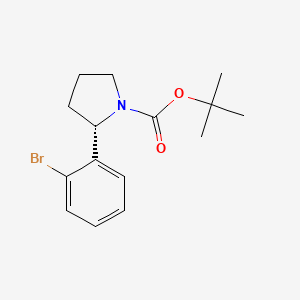

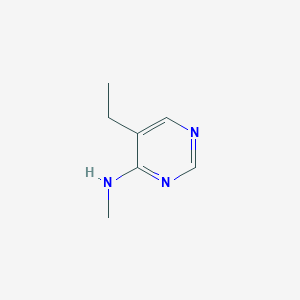
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
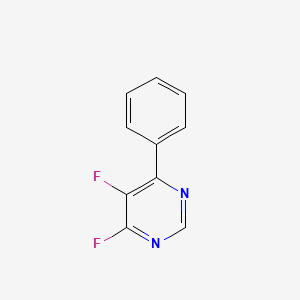
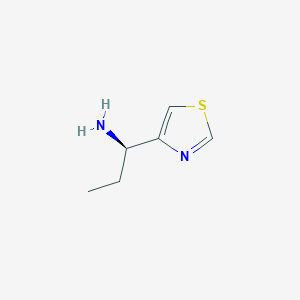

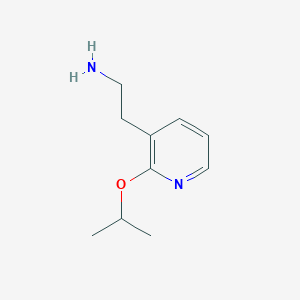
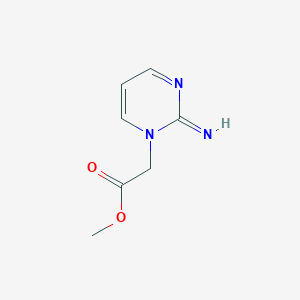

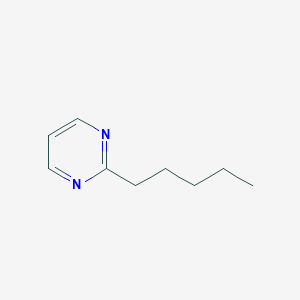
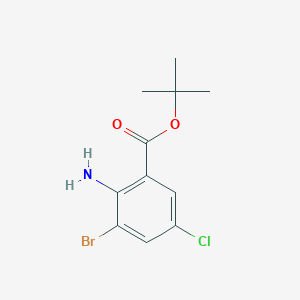
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
